molecular formula C24H23N3OS B12495073 N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide

N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide

Cat. No.: B12495073
M. Wt: 401.5 g/mol
InChI Key: JBEJXHLEFLPSMI-UTKZUKDTSA-N
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Description

N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique quinoline structure, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE typically involves the reaction of aniline derivatives with malonic acid equivalents . This method is known for its efficiency in producing quinoline derivatives. Other methods include the reaction of anthranilic acid derivatives under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.

Scientific Research Applications

N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or proteins, leading to changes in cellular processes . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2R,4S)-2-METHYL-4-(PHENYLAMINO)-3,4-DIHYDRO-2H-QUINOLINE-1-CARBOTHIOYL]BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research and drug development.

Properties

Molecular Formula

C24H23N3OS

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(2R,4S)-4-anilino-2-methyl-3,4-dihydro-2H-quinoline-1-carbothioyl]benzamide

InChI

InChI=1S/C24H23N3OS/c1-17-16-21(25-19-12-6-3-7-13-19)20-14-8-9-15-22(20)27(17)24(29)26-23(28)18-10-4-2-5-11-18/h2-15,17,21,25H,16H2,1H3,(H,26,28,29)/t17-,21+/m1/s1

InChI Key

JBEJXHLEFLPSMI-UTKZUKDTSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=S)NC(=O)C3=CC=CC=C3)NC4=CC=CC=C4

Origin of Product

United States

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